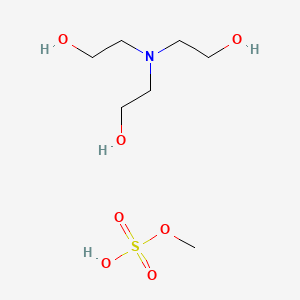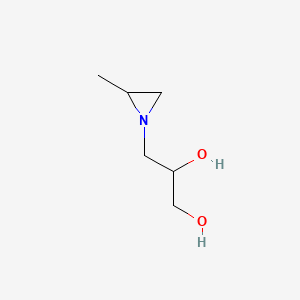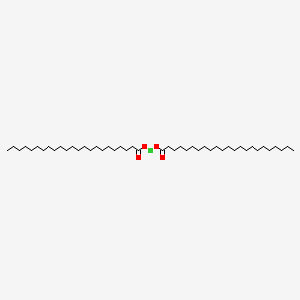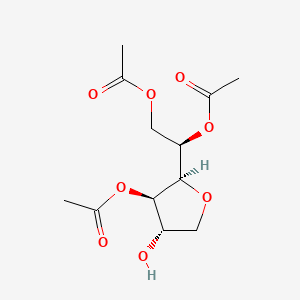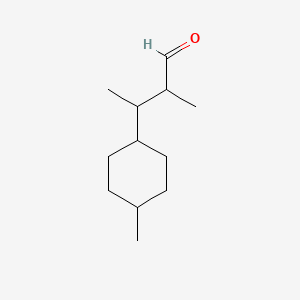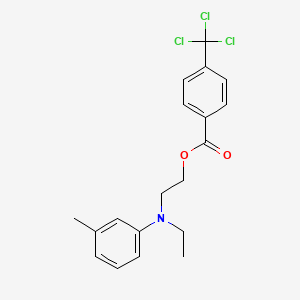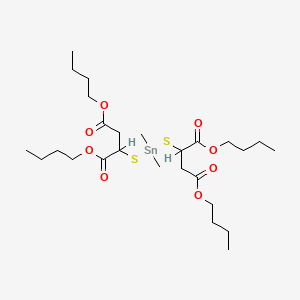
Butanedioic acid, 2,2'-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester is a complex organotin compound It is characterized by the presence of tin atoms bonded to sulfur and carbon atoms, forming a unique structure that imparts specific chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester typically involves the reaction of butanedioic acid derivatives with organotin reagents. One common method includes the esterification of butanedioic acid with tetrabutyl tin in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The tin-sulfur bonds can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted organotin compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with cellular components.
Industry: It is employed in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.
作用機序
The mechanism by which Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin atoms can form coordination complexes with electron-rich sites on biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in applications such as catalysis and medicine.
類似化合物との比較
Similar Compounds
Butanedioic acid, dimethyl ester: A simpler ester of butanedioic acid, used in organic synthesis.
2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester: Another ester with different alkyl groups, used as a plasticizer.
Butanedioic acid, 2TBDMS derivative: A derivative with silicon atoms, used in mass spectrometry.
Uniqueness
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester is unique due to the presence of tin atoms, which impart specific reactivity and stability. This makes it particularly useful in applications requiring robust and versatile compounds.
特性
CAS番号 |
65291-38-5 |
|---|---|
分子式 |
C26H48O8S2Sn |
分子量 |
671.5 g/mol |
IUPAC名 |
dibutyl 2-[(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanyl-dimethylstannyl]sulfanylbutanedioate |
InChI |
InChI=1S/2C12H22O4S.2CH3.Sn/c2*1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2;;;/h2*10,17H,3-9H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
InChIキー |
TUZQHDKYPGRWLT-UHFFFAOYSA-L |
正規SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](C)(C)SC(CC(=O)OCCCC)C(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


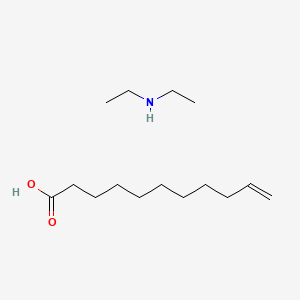
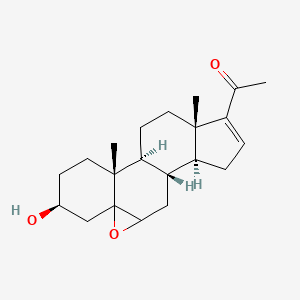
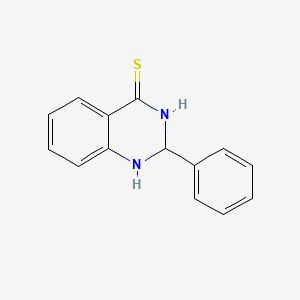
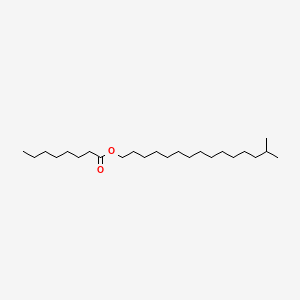
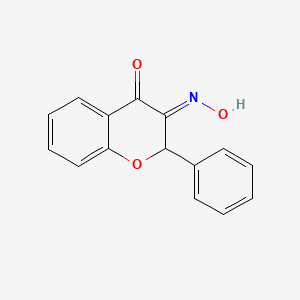
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)
